molecular formula C9H7ClS B15356220 7-chloro-2-methylBenzo[b]thiophene CAS No. 53299-67-5

7-chloro-2-methylBenzo[b]thiophene

Cat. No.: B15356220
CAS No.: 53299-67-5
M. Wt: 182.67 g/mol
InChI Key: DLHWPEOOGIAMIK-UHFFFAOYSA-N
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Description

7-Chloro-2-methylBenzo[b]thiophene is a chemical compound belonging to the class of thiophenes, which are sulfur-containing heterocyclic aromatic organic compounds. Thiophenes are known for their stability and unique electronic properties, making them valuable in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent. The reaction typically requires high temperatures and an inert atmosphere.

  • Suzuki-Miyaura Coupling: This cross-coupling reaction involves the use of boronic acids and palladium catalysts to form the thiophene ring. The reaction conditions are milder compared to the Paal-Knorr synthesis and can be performed under solvent-free conditions.

Industrial Production Methods: The industrial production of this compound often involves large-scale Paal-Knorr synthesis or Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, with continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

  • Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Reagents like halogens (Cl2, Br2) or strong bases (NaOH, KOH) are used for substitution reactions.

Major Products Formed:

  • Oxidation: this compound sulfoxide and sulfone derivatives.

  • Reduction: this compound thiol.

  • Substitution: Various halogenated and alkylated derivatives.

Scientific Research Applications

7-Chloro-2-methylBenzo[b]thiophene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for synthesizing more complex thiophene derivatives and heterocyclic compounds.

  • Biology: Thiophene derivatives are explored for their biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: Some thiophene derivatives are investigated for their potential therapeutic applications, such as in the treatment of diabetes and cardiovascular diseases.

  • Industry: Thiophene compounds are used in the production of dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism by which 7-chloro-2-methylBenzo[b]thiophene exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes and receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

  • 2-methylthiophene

  • 3-chlorothiophene

  • 2,5-dimethylthiophene

  • 3,4-dimethylthiophene

Properties

IUPAC Name

7-chloro-2-methyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClS/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHWPEOOGIAMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001298234
Record name 7-Chloro-2-methylbenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53299-67-5
Record name 7-Chloro-2-methylbenzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53299-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-methylbenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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